5-Deoxy-D-ribose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

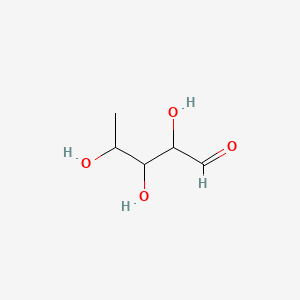

5-Deoxy-D-ribose is an organic compound with the molecular formula C5H10O5 It is a pentose sugar derivative characterized by the presence of three hydroxyl groups attached to the second, third, and fourth carbon atoms of a pentanal backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Deoxy-D-ribose can be synthesized through the photocatalytic degradation of fucoidan, a sulfated polysaccharide from brown algae. The process involves the use of hydrogen peroxide (H2O2) and titanium dioxide (TiO2) as catalysts. The reaction conditions typically include a 5% concentration of TiO2 and 0.95% H2O2, with the degradation monitored by high-performance gel permeation chromatography (HPGPC) and thin-layer chromatography (TLC) .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of photocatalytic degradation and the use of catalysts like TiO2 and H2O2 can be scaled up for larger production volumes. The process would involve optimizing reaction conditions to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

Enzymatic Oxidation and Dehydrogenation

5-Deoxy-D-ribose serves as a substrate for bacterial dehydrogenases. In Salinispora tropica, the enzyme SalM (a short-chain dehydrogenase/reductase) oxidizes 5-chloro-5-deoxy-D-ribose to 5-chloro-5-deoxy-D-ribono-γ-lactone, followed by spontaneous hydrolysis to 5-chloro-5-deoxy-D-ribonate . SalM also exhibits activity toward unmodified this compound, albeit with lower catalytic efficiency compared to D-ribose .

Kinetic Parameters of SalM

| Substrate | Kₘ (mM) | kₐₜₜ (s⁻¹) | kₐₜₜ/Kₘ (mM⁻¹s⁻¹) |

|---|---|---|---|

| D-Ribose | 18.5 | 0.15 | 0.0081 |

| D-Erythrose | 2.5 | 0.18 | 0.072 |

| 5-Chloro-5-deoxy-D-ribose | 0.017 | 0.003 | 0.176 |

Phosphorylation and Salvage Pathways

This compound is a product of 5-deoxyadenosine (5dAdo) catabolism in Escherichia coli and other bacteria. The MtnN enzyme cleaves 5dAdo into adenine and this compound, which is subsequently phosphorylated by MTR kinase to form 5-deoxyribose 1-phosphate (5dR-1P) . This intermediate enters the methylthioribose (MTR) salvage pathway, where it is converted to dihydroxyacetone phosphate (DHAP) and acetaldehyde via promiscuous activity of DEP1 (MTR-1P dehydratase) .

Reaction Pathway :

5dAdoMtnNThis compoundMTR kinase5dR-1PDEP1DHAP + acetaldehyde

Aldolase-Catalyzed Reactions

This compound participates in reversible aldol reactions mediated by deoxyribose-phosphate aldolase (DERA) . In Rhodospirillum rubrum, DERA catalyzes the condensation of acetaldehyde with D-glyceraldehyde 3-phosphate to form 2-deoxy-D-ribose 5-phosphate . While this compound itself is not a direct substrate, its phosphorylated derivatives are critical in this pathway.

Key Features of DERA :

-

Class I aldolase requiring a Schiff base intermediate with Lys¹⁶⁷.

-

Stereospecific for the D-isomer of glyceraldehyde 3-phosphate.

-

Promiscuous toward small aldehydes (e.g., acetaldehyde, formaldehyde).

Fluorination for Radiopharmaceuticals

An enzymatic route using the fluorinase enzyme enables the synthesis of 5-deoxy-5-[¹⁸F]fluoro-D-ribose, a PET imaging agent . This two-step, one-pot reaction involves:

-

Fluorinase-catalyzed substitution of S-adenosyl-L-methionine (SAM) with [¹⁸F]fluoride.

-

Acidic hydrolysis to release the fluorinated sugar.

Reaction Scheme :

SAM+[18F]−fluorinase5-deoxy-5-[18F]fluoroadenosineHCl5-deoxy-5-[18F]fluoro-D-ribose

Metabolic Conversion to 7-Deoxysedoheptulose

In Bacillus thuringiensis, this compound is converted to 7-deoxysedoheptulose (7dSh) via a pathway involving phosphorylation and aldolase-mediated condensation . This metabolite is critical in shikimate pathway modulation.

Conversion Efficiency :

Analytical Detection Methods

This compound is quantified in pharmaceutical intermediates (e.g., capecitabine) using LC-MS with Acclaim RSL C120C18 columns . Key parameters include:

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile:water (35:65) |

| Retention Time (RT) | 1.45 min (5-deoxy-D-ribofuranose) |

| LOD | 0.05 μg/mL |

Comparative Reactivity with Analogues

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Cardiac Health and Energy Metabolism

5-Deoxy-D-ribose is primarily recognized for its role in enhancing ATP (adenosine triphosphate) production, which is crucial for cellular energy. Research indicates that supplementation with D-ribose can improve myocardial energy metabolism, particularly in patients with coronary artery disease. A study highlighted that patients who consumed D-ribose showed improved myocardial tolerance to ischemia, suggesting that it aids in restoring cardiac energy levels during stress conditions .

2. Treatment of Chronic Fatigue Syndromes

Clinical trials have demonstrated the efficacy of D-ribose in alleviating symptoms associated with chronic fatigue syndrome and fibromyalgia. Patients reported significant improvements in energy levels, sleep quality, and overall well-being after D-ribose supplementation . This application is particularly relevant for individuals suffering from conditions where ATP depletion is a concern.

3. Glycation Research

This compound has been studied for its role in glycation processes, where it interacts with proteins leading to modifications that may affect their function. Research indicates that D-ribose can glycate proteins like bovine serum albumin and myoglobin, which may have implications for understanding diabetic complications . The identification of specific glycation sites enhances our understanding of how sugars can influence protein structure and function.

Biochemical Applications

1. Enzyme Catalysis

This compound serves as a substrate for various enzymes involved in carbohydrate metabolism. For instance, the enzyme 2-deoxy-D-ribose 5-phosphate aldolase (DERA) utilizes this compound as a substrate for synthesizing important biochemical compounds, including nucleosides and deoxysugars . This application is significant in biocatalysis for producing pharmaceuticals.

2. Metabolic Disorders

Research has shown that this compound may play a role in metabolic disorders by influencing nucleotide synthesis pathways. Studies suggest that it could help restore nucleotide pools in cells under metabolic stress, thereby supporting cellular functions . Understanding these pathways could lead to therapeutic strategies for conditions like diabetes.

Diagnostic Applications

1. Analytical Chemistry

This compound is utilized in analytical methods to detect and quantify other sugars and metabolites. A novel method involving liquid chromatography-mass spectrometry (LC-MS) has been developed to measure the concentrations of D-ribose and this compound in pharmaceutical intermediates, enhancing quality control processes . This method demonstrates high specificity and sensitivity, making it valuable for ensuring the safety and efficacy of medications.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Pliml et al., 2017 | Cardiac Health | Improved myocardial tolerance to ischemia with D-ribose supplementation. |

| Glycation Study (2024) | Metabolic Disorders | Identified glycation sites on proteins affected by D-ribose; implications for diabetes research. |

| LC-MS Method Development (2021) | Diagnostics | Established a sensitive method for detecting D-ribose and its derivatives in pharmaceutical products. |

Wirkmechanismus

The mechanism of action of 5-Deoxy-D-ribose involves its interaction with various molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds and participate in enzymatic reactions. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in biochemical processes.

Vergleich Mit ähnlichen Verbindungen

2,3,4-Trihydroxypentanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

2,3,4,5-Tetrahydroxypentanal: Contains an additional hydroxyl group compared to 5-Deoxy-D-ribose.

Uniqueness: this compound is unique due to its specific arrangement of hydroxyl groups and the presence of an aldehyde group. This combination of functional groups provides distinct reactivity and potential for various applications in research and industry.

Biologische Aktivität

5-Deoxy-D-ribose (5dR) is a naturally occurring sugar that plays a significant role in various biological processes. This article explores its biological activity, focusing on its metabolic pathways, pharmacological applications, and the mechanisms by which it exerts its effects.

Overview of this compound

This compound is a pentose sugar derived from ribose, lacking an oxygen atom at the 5th carbon position. It serves as a precursor for several important biomolecules, including nucleotides and nucleosides. Its structural formula is C₅H₁₀O₄, and it is involved in various biochemical pathways, including those related to energy metabolism and cellular signaling.

Metabolic Pathways

This compound can be synthesized through the pentose phosphate pathway or can be derived from other sugars. It plays a crucial role in the biosynthesis of nucleotides and nucleosides, which are essential for DNA and RNA synthesis.

Table 1: Key Metabolic Pathways Involving this compound

| Pathway | Description |

|---|---|

| Pentose Phosphate Pathway | Generates ribose-5-phosphate from glucose-6-phosphate. |

| Nucleotide Synthesis | Acts as a precursor for the synthesis of deoxynucleotides. |

| Energy Metabolism | Participates in ATP production through its derivatives. |

Biological Activity

1. Anticancer Properties

Research indicates that this compound has potential anticancer properties. It has been shown to enhance the efficacy of certain chemotherapeutic agents by improving cellular energy metabolism and promoting apoptosis in cancer cells .

Case Study: Enhanced Chemotherapy Efficacy

- In a study involving cancer cell lines, treatment with this compound resulted in increased sensitivity to doxorubicin, a common chemotherapy drug. The mechanism was attributed to enhanced mitochondrial function and ATP production, leading to improved cell viability under treatment conditions .

2. Cardiovascular Health

This compound has been linked to improved cardiovascular health through its role in enhancing endothelial function and promoting angiogenesis. Studies have demonstrated that it stimulates the proliferation of endothelial cells and supports wound healing processes .

Case Study: Angiogenesis Stimulation

- An animal model study showed that administration of this compound significantly increased blood vessel formation in ischemic tissues, suggesting its potential use in treating cardiovascular diseases .

3. Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, particularly in conditions like Alzheimer's disease. It appears to support neuronal health by enhancing metabolic pathways that protect against oxidative stress .

The biological activity of this compound is mediated through several mechanisms:

- ATP Production : As a precursor for nucleotide synthesis, this compound contributes to ATP production, crucial for cellular energy.

- Cell Signaling : It influences signaling pathways related to cell proliferation and survival, particularly through its metabolites.

- Oxidative Stress Reduction : By enhancing mitochondrial function, it helps reduce oxidative stress within cells.

Eigenschaften

Molekularformel |

C5H10O4 |

|---|---|

Molekulargewicht |

134.13 g/mol |

IUPAC-Name |

2,3,4-trihydroxypentanal |

InChI |

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3 |

InChI-Schlüssel |

WDRISBUVHBMJEF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(C(C=O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.